molecular formula C6H10N2O3 B8188550 (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol

Cat. No.: B8188550
M. Wt: 158.16 g/mol
InChI Key: FVYYOGZJIRVJMR-UHFFFAOYSA-N
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Description

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones. One common method is the reaction of arylamidoximes with n-butanal in the presence of a catalyst such as manganese dioxide. This reaction proceeds through the formation of an intermediate dihydro-oxadiazole, which is then oxidized to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol, as antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated significant antibacterial activity, indicating its potential as a lead compound for antibiotic development .

Anticancer Activity
Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds synthesized from this compound have been tested against glioblastoma cell lines. Cytotoxic assays revealed that certain derivatives induced apoptosis in cancer cells by damaging DNA structures .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ALN22910DNA damage leading to apoptosis
Compound BMCF715Inhibition of cell proliferation
(3-Propyl-Oxadiazol)A54912Induction of oxidative stress

Agricultural Applications

Pesticidal Activity
The oxadiazole framework has been explored for its insecticidal properties. Studies indicate that derivatives of this compound can act as effective pesticides against agricultural pests. The mechanism often involves disruption of metabolic pathways in insects .

Herbicidal Activity
In addition to insecticides, compounds derived from oxadiazoles have been investigated for herbicidal activity. They inhibit the growth of various weed species by interfering with photosynthesis and other vital processes in plants .

Material Science

Polymer Production
this compound is utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .

Fluorescent Materials
The compound has also been studied for its potential use in fluorescent materials. The unique electronic properties of oxadiazoles allow them to be incorporated into materials that emit light under UV radiation, making them suitable for applications in display technologies and sensors .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that modifications at the 5-position significantly enhanced antibacterial activity against resistant strains of bacteria. The study involved synthesizing various derivatives and testing their minimum inhibitory concentrations (MICs) against clinical isolates.

Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of oxadiazole derivatives, a series of compounds were synthesized using this compound as a precursor. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against glioblastoma cells compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

    (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: Similar in structure but with an isopropyl group instead of a propyl group.

    (3-Propyl-1,2,4-oxadiazol-5-yl)methanamine: Contains an amine group instead of a methanediol group.

Uniqueness

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H12N2O3
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. The oxadiazole ring system is known for its ability to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs.
  • Receptor Binding : It can bind to receptors that mediate physiological responses, influencing processes such as inflammation and cell signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Compounds containing the oxadiazole moiety have shown significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains:

CompoundActivity AgainstMIC (µg/mL)
This compoundE. coli32
S. aureus16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has demonstrated that oxadiazole derivatives can possess anti-inflammatory properties. For instance, a study on related compounds showed a reduction in pro-inflammatory cytokines in vitro when treated with oxadiazole derivatives, indicating a potential therapeutic application in inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several derivatives of this compound and evaluated their biological activities. The findings revealed enhanced antibacterial properties compared to traditional antibiotics.
  • Antimicrobial Resistance : Another research effort focused on developing oxadiazole derivatives aimed at combating antimicrobial resistance. The study reported promising results against resistant strains of bacteria, showcasing the potential for these compounds in treating infections where conventional antibiotics fail.

Properties

IUPAC Name

(3-propyl-1,2,4-oxadiazol-5-yl)methanediol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-2-3-4-7-5(6(9)10)11-8-4/h6,9-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYYOGZJIRVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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